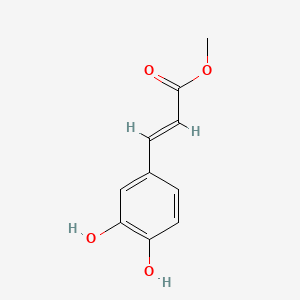

Methyl caffeate

Description

This compound is a natural product found in Cyanthillium cinereum, Gaillardia pulchella, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the neuroprotective mechanisms of Methyl caffeate?

An In-Depth Technical Guide to the Neuroprotective Mechanisms of Methyl Caffeate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MC), a naturally occurring ester of caffeic acid, has emerged as a compound of significant interest in the field of neuropharmacology. Possessing potent antioxidant and anti-inflammatory properties, its role in neuroprotection is an active area of investigation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the neuroprotective effects of this compound. We will delve into its multifaceted actions, including the attenuation of oxidative stress, inhibition of apoptotic pathways, and modulation of critical cellular signaling cascades. This document synthesizes findings from established experimental models, outlines detailed protocols for key validation assays, and presents the data in a clear, structured format to support researchers and professionals in the development of novel neurotherapeutics.

Introduction to this compound

This compound is a phenolic compound found in various plants and is a derivative of caffeic acid.[1] Phenolic acids and their esters are well-documented for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] In the context of neurodegenerative diseases—pathologies often characterized by chronic neuroinflammation, oxidative stress, and programmed cell death—compounds like this compound represent promising candidates for therapeutic intervention.[1][3] This guide dissects the evidence for its neuroprotective capabilities, focusing on the specific molecular interactions and pathways through which it confers resilience to neuronal cells under stress.

Attenuation of Oxidative Stress

Oxidative stress is a primary driver of neuronal damage in many neurodegenerative disorders. An imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems leads to damage of lipids, proteins, and nucleic acids, ultimately compromising neuronal function and viability.[4][5]

Mechanistic Evidence

This compound demonstrates robust neuroprotective properties in models of oxidative stress.[1] Studies utilizing human neuroblastoma SH-SY5Y cells and primary cortical neurons have shown that MC, at micromolar concentrations, significantly attenuates cell damage induced by potent oxidants like hydrogen peroxide (H₂O₂) and the neurotoxin 6-hydroxydopamine (6-OHDA).[1][3][6] The protective action of MC is multifaceted, encompassing:

-

Direct Radical Scavenging: As a phenolic compound, MC possesses free radical scavenging activity, directly neutralizing harmful ROS.[1]

-

Activation of Endogenous Antioxidant Defenses: Caffeic acid and its derivatives are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][7] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a suite of protective genes, including those for Heme oxygenase-1 (HO-1), Superoxide dismutase (SOD), and Glutathione (GSH).[1][8] This upregulation fortifies the cell's intrinsic ability to combat oxidative insults.

Data Presentation: Efficacy Against Oxidative Insult

The following table summarizes representative data on the protective effects of this compound against H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma cells, as measured by the MTT (cell viability) and LDH (cytotoxicity) assays.[1][2]

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |

| Control (Vehicle) | - | 100 ± 4.5 | 5 ± 1.2 |

| H₂O₂ (0.25 mM) | - | 45 ± 3.8 | 85 ± 5.1 |

| MC + H₂O₂ | 1 | 55 ± 4.1 | 72 ± 4.5 |

| MC + H₂O₂ | 10 | 78 ± 5.0 | 30 ± 3.3 |

| MC + H₂O₂ | 50 | 85 ± 4.2 | 22 ± 2.8 |

Data are illustrative, adapted from trends reported in Jantas et al., 2020.[1][3]

Visualization: Oxidative Stress Pathway

Caption: this compound combats oxidative stress via direct scavenging and Nrf2 activation.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol quantifies lipid peroxidation by measuring malondialdehyde (MDA), a reactive aldehyde that forms a fluorescent adduct with thiobarbituric acid (TBA).[4]

-

Sample Preparation: Homogenize brain tissue or lyse cultured neuronal cells in ice-cold RIPA buffer with protease inhibitors. Centrifuge at 12,000 x g for 20 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.

-

Reaction Mixture: To 100 µL of lysate, add 100 µL of 8.1% SDS, 750 µL of 20% acetic acid solution (pH 3.5), and 750 µL of 0.8% TBA.

-

Incubation: Vortex the mixture and incubate at 95°C for 60 minutes.

-

Extraction: Cool the samples on ice for 10 minutes. Add 500 µL of n-butanol and 250 µL of dH₂O. Vortex vigorously and centrifuge at 4,000 x g for 10 minutes.

-

Measurement: Carefully collect the upper butanol layer and measure its absorbance or fluorescence (Excitation: 515 nm, Emission: 553 nm) using a microplate reader.

-

Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Normalize results to the total protein concentration of the sample.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes significantly to neuronal loss in neurodegenerative diseases. Key executioners of this process are a family of proteases called caspases, particularly caspase-3.[9]

Mechanistic Evidence

This compound has been shown to directly interfere with the apoptotic machinery. In neuronal cell cultures subjected to H₂O₂ and 6-OHDA, MC treatment leads to a significant reduction in cell death.[1][10] This anti-apoptotic effect is primarily attributed to:

-

Inhibition of Caspase-3: MC directly inhibits the activity of caspase-3, a central executioner caspase responsible for cleaving numerous cellular substrates and dismantling the cell.[1][3]

-

Inhibition of Cathepsin D: Beyond caspases, MC also inhibits the lysosomal protease Cathepsin D, which can contribute to apoptotic pathways.[1][3]

It is crucial to note the specificity of this mechanism. The protective effect of MC was not observed in models of apoptosis induced by staurosporine, nor did it involve the pro-survival PI3-K/Akt signaling pathway, indicating that MC targets specific nodes within the cell death cascade initiated by oxidative stress.[1][2][3]

Data Presentation: Effect on Caspase-3 Activity

The table below illustrates the effect of this compound pre-treatment on caspase-3 activity in H₂O₂-stimulated SH-SY5Y cells.[1]

| Treatment Group | Concentration (µM) | Caspase-3 Activity (% of Control) |

| Control (Vehicle) | - | 100 ± 8.2 |

| H₂O₂ (0.25 mM) | - | 350 ± 25.1 |

| MC + H₂O₂ | 10 | 210 ± 18.5 |

| MC + H₂O₂ | 50 | 145 ± 12.9 |

Data are illustrative, based on trends reported in Jantas et al., 2020.[1]

Visualization: Apoptotic Pathway Inhibition

Caption: this compound inhibits apoptosis by blocking Caspase-3 and Cathepsin D.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This assay measures the activity of caspase-3 by detecting the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC.[11]

-

Induce Apoptosis: Treat neuronal cells with the desired stimulus (e.g., H₂O₂) in the presence or absence of this compound for the specified duration. Include an untreated control group.

-

Cell Lysis: Harvest cells and resuspend in ice-cold lysis buffer. Incubate on ice for 15 minutes.

-

Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Reaction: In a 96-well black microplate, add 50 µg of protein from each sample per well. Add reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Read the plate in a fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Analysis: Compare the fluorescence levels of treated samples to the control to determine the fold-increase in caspase-3 activity and the inhibitory effect of MC.

Context-Dependency and Experimental Models

The efficacy of a neuroprotective agent is highly dependent on the specific pathological context. The investigation of this compound has revealed a distinct profile of activity that is crucial for its potential therapeutic application.

Specificity of Action

Research has clearly demonstrated that the neuroprotective properties of MC are model-specific.[1]

-

Effective Against: Oxidative stress models (H₂O₂ and 6-OHDA).[1][2][3]

-

Ineffective Against: Excitotoxicity models (glutamate or oxygen-glucose deprivation) and certain direct apoptotic inducers (staurosporine).[1][2][3]

This specificity suggests that MC's primary mechanism is not a universal blockade of cell death but a targeted intervention against pathways triggered by oxidative damage.

Dose and Time Dependency

The therapeutic window for this compound is a critical consideration:

-

Concentration: It is neuroprotective at micromolar concentrations (1-50 µM). However, at concentrations above 50 µM, MC can induce cytotoxicity in neuroblastoma cells.[1][2][3]

-

Time of Administration: MC was shown to be effective when administered before and during the oxidative insult, but not when given after the damage had been initiated.[1][2][3] This highlights its potential as a prophylactic or early-stage intervention agent.

Visualization: In Vitro Screening Workflow

Caption: Workflow for evaluating the context-specific neuroprotection of this compound.

Conclusion and Future Directions

This compound exhibits significant neuroprotective potential, primarily driven by its ability to counteract oxidative stress and inhibit specific apoptotic pathways. Its pleiotropic mechanisms, including direct ROS scavenging, enhancement of endogenous antioxidant systems via Nrf2, and inhibition of caspase-3 and cathepsin D, make it a compelling candidate for further investigation.

However, the context-dependent nature of its effects underscores the importance of targeted therapeutic strategies. Its efficacy against oxidative damage suggests potential applications in the early stages of neurodegenerative diseases where oxidative stress is a key pathogenic event, such as Parkinson's disease.

Future research should focus on:

-

In Vivo Validation: Testing the efficacy of this compound in established animal models of neurodegeneration (e.g., MPTP-induced Parkinsonism) to confirm its neuroprotective effects and assess its pharmacokinetic and pharmacodynamic properties.[12][13]

-

Target Deconvolution: Further elucidating the direct molecular targets of MC to better understand its specific inhibitory mechanisms on enzymes like caspase-3.

-

Structural Optimization: Exploring derivatives of this compound to improve bioavailability, blood-brain barrier penetration, and therapeutic index.

By continuing to explore these avenues, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its development as a novel agent in the fight against neurodegenerative diseases.

References

-

Jantas, D., Chwastek, J., Malarz, J., Stojakowska, A., & Lasoń, W. (2020). Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. Biomolecules, 10(11), 1530. [Link]

-

Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. [Link]

-

Doudet, D. (2014). Animal Models of Neurodegenerative Disease: Insights from In vivo Imaging Studies. ResearchGate. [Link]

-

PubMed. (2020). Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. PubMed. [Link]

-

Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2019). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in molecular biology (Clifton, N.J.), 1989, 295–306. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

-

Corominas-Roso, M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE, 16(3), e0248479. [Link]

-

Allen, C. L., Bayraktutan, U. (2009). Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Strategies. Antioxidants, 8(11), 549. [Link]

-

Penney, J., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 595788. [Link]

-

PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. [Link]

-

Semantic Scholar. (n.d.). Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. Semantic Scholar. [Link]

-

ResearchGate. (2020). (PDF) Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. ResearchGate. [Link]

-

Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot. [Link]

-

Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases. ConductScience. [Link]

-

ResearchGate. (n.d.). The protective effects of this compound (MC) against hydrogen peroxide (H2O2). ResearchGate. [Link]

-

ResearchGate. (2014). Does anyone know how to easily assess oxidative stress in brain of adult mice? ResearchGate. [Link]

-

Bio-protocol. (2020). Detection of oxidative stress index in brain tissue. Bio-protocol. [Link]

-

MDPI. (2024). From Clinical to Basic Research: The Neuroprotective Effects and Mechanisms of Caffeine. MDPI. [Link]

-

PLOS. (n.d.). Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. PLOS ONE. [Link]

-

NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

-

PubMed Central. (n.d.). Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights. PubMed Central. [Link]

-

MDPI. (n.d.). Regulatory Effects of Caffeic Acid Phenethyl Ester on Neuroinflammation in Microglial Cells. MDPI. [Link]

-

PubMed. (2007). Neuroprotective effects of caffeine against complex I inhibition-induced apoptosis are mediated by inhibition of the Atm/p53/E2F-1 path in cerebellar granule neurons. PubMed. [Link]

-

MDPI. (n.d.). Neuroprotective Effects of Coffee Bioactive Compounds: A Review. MDPI. [Link]

-

MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

-

MDPI. (n.d.). Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia. MDPI. [Link]

-

MDPI. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. [Link]

-

PubMed Central. (2022). Effects of caffeine on neuroinflammation in anxiety and depression: a systematic review of rodent studies. PubMed Central. [Link]

-

PubMed. (2024). Coffee, antioxidants, and brain inflammation. PubMed. [Link]

-

PubMed Central. (2012). Apoptotic Cell Death Regulation in Neurons. PubMed Central. [Link]

Sources

- 1. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition | Semantic Scholar [semanticscholar.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maze.conductscience.com [maze.conductscience.com]

Technical Guide: The Role of Methyl Caffeate in Modulating Inflammatory Pathways

Abstract: Chronic inflammation is a critical underlying factor in a multitude of diseases, driving significant interest in the discovery of novel modulatory agents. Methyl caffeate, a natural ester of caffeic acid, has emerged as a potent anti-inflammatory compound. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its modulation of the canonical NF-κB signaling pathway. We further explore its influence on interconnected pathways, including MAPKs and the Nrf2 antioxidant response. This document serves as a resource for researchers and drug development professionals, offering not only a detailed mechanistic overview but also a series of validated, step-by-step experimental protocols to rigorously assess the anti-inflammatory properties of this compound in a laboratory setting. The causality behind experimental choices is elucidated to ensure a thorough understanding and replication of the described validation systems.

Part 1: Foundational Concepts: Inflammation and this compound

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens or damaged cells. While acute inflammation is a protective and restorative process, its dysregulation can lead to a state of chronic, low-grade inflammation, which is a key contributor to various pathologies.[1] Central to this process are intricate signaling cascades within immune cells, primarily macrophages, that translate an external stimulus into the production of inflammatory mediators.

This compound is a natural phenolic compound found in numerous plant species.[2] As a derivative of caffeic acid, it possesses favorable solubility and has demonstrated a range of biological activities, including antioxidant, antimicrobial, and potent anti-inflammatory properties.[2][3] Its ability to suppress the production of key inflammatory molecules like nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) positions it as a promising candidate for further investigation and therapeutic development.[4][5][6]

Part 2: The Core Mechanism: Interruption of the NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[7] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm, bound to an inhibitory protein known as IκBα (Inhibitor of kappa B).[8]

Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated. This culminates in the activation of the IκB kinase (IKK) complex.[8] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a host of pro-inflammatory mediators, including iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and cytokines like TNF-α and IL-6.[10][11]

This compound exerts its primary anti-inflammatory effect by intervening directly in this pathway. Evidence strongly indicates that this compound inhibits the LPS-induced degradation of IκBα.[4][5] By stabilizing the NF-κB/IκBα complex in the cytoplasm, it effectively prevents the nuclear translocation of the active p65 subunit.[4][7] This blockade is a critical upstream event that leads to the subsequent down-regulation of iNOS, COX-2, and TNF-α expression.[4][5]

Part 3: Interconnected Signaling: The Role of MAPK and Nrf2 Pathways

While NF-κB is a primary target, the anti-inflammatory activity of this compound is multifaceted, involving crosstalk with other crucial signaling networks.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—are key signaling molecules that regulate cellular processes like inflammation and apoptosis.[12] These pathways can be activated by LPS and often function upstream or in parallel with NF-κB.[13] Studies have shown that this compound can suppress the phosphorylation, and thus the activation, of MAPKs in stimulated immune cells.[7] This inhibition further contributes to the overall reduction in inflammatory gene expression.

-

Nrf2/HO-1 Antioxidant Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).[6] The Nrf2/HO-1 axis is a critical cytoprotective mechanism that counteracts oxidative stress, which is intimately linked with inflammation. This compound has been shown to enhance the expression of HO-1 and promote the phosphorylation (activation) of Nrf2.[6] By bolstering this antioxidant defense system, this compound can mitigate the oxidative damage that often perpetuates the inflammatory cycle.

Part 4: Experimental Validation: A Technical Workflow

To rigorously validate the anti-inflammatory mechanisms of this compound, a systematic, multi-step experimental approach is required. The following workflow provides a self-validating system, where each step builds upon the last to create a cohesive and robust dataset.

4.1 In Vitro Model System: LPS-Stimulated RAW 264.7 Macrophages

-

Rationale: The murine macrophage cell line RAW 264.7 is an extensively validated and widely accepted model for studying inflammatory responses.[14][15] These cells robustly express Toll-like receptor 4 (TLR4), the receptor for LPS, and upon stimulation, produce a predictable and quantifiable profile of inflammatory mediators, making them an ideal system for screening and mechanistic studies of anti-inflammatory compounds.[10][15]

4.2 Protocol 1: Cytotoxicity Assessment (MTT Assay)

-

Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which this compound is non-toxic. A reduction in inflammatory mediators could be a false positive if it is merely a result of cell death. The MTT assay measures the metabolic activity of viable cells, providing a reliable index of cytotoxicity.[16]

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[19]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.

-

4.3 Protocol 2: Quantification of Inflammatory Mediators (ELISA & Griess Assay)

-

Causality: This step directly measures the functional outcome of this compound's intervention—the reduction of key inflammatory products. The Griess assay quantifies nitrite, a stable breakdown product of NO, while the sandwich ELISA provides highly specific and sensitive quantification of secreted cytokines like TNF-α and IL-6.[20][21]

-

Methodology:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[10]

-

Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (Griess Assay):

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α / IL-6 (ELISA):

-

Perform a sandwich ELISA according to the manufacturer's protocol for a commercial kit (e.g., Invitrogen, BioLegend).[21][22][23]

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, adding a biotinylated detection antibody, followed by a streptavidin-HRP conjugate, and finally a substrate (TMB) for colorimetric detection at 450 nm.[24]

-

Calculate cytokine concentrations based on a recombinant standard curve.

-

-

4.4 Protocol 3: Gene Expression Analysis (qPCR)

-

Causality: To determine if the reduction in inflammatory mediators is due to transcriptional regulation, we measure the mRNA levels of the enzymes responsible for their production, namely iNOS and COX-2.[11]

-

Methodology:

-

Cell Treatment: Treat and stimulate cells as described in Protocol 2, but for a shorter duration suitable for detecting mRNA changes (e.g., 6-8 hours).[11][25]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR:

-

Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Run the reaction on a real-time PCR cycler.

-

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated groups to the LPS-only stimulated group.[25]

-

4.5 Protocol 4: Signaling Pathway Analysis (Western Blot)

-

Causality: This is the definitive step to confirm the mechanism of action at the protein level. We will directly measure the hallmarks of NF-κB inhibition: the prevention of IκBα degradation and the reduction of phosphorylated (active) p65 in the nucleus.[26][27]

-

Methodology:

-

Cell Treatment: Treat and stimulate cells as in Protocol 2, but for a short duration to capture signaling events (e.g., 15-60 minutes).

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For p65 translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[28]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28][29]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[29]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Analyze the ratio of p-p65 to total p65 and the levels of IκBα relative to the loading control.

-

Part 5: Data Synthesis and Interpretation

The collective results from this workflow provide a multi-layered validation of this compound's anti-inflammatory action.

| Parameter Measured | Assay | Expected Result with this compound | Mechanistic Implication |

| Cell Viability | MTT | No significant decrease at working concentrations | Effects are not due to cytotoxicity |

| Nitric Oxide (NO) | Griess Assay | Dose-dependent decrease (IC₅₀ ~21.0 µM)[30] | Inhibition of iNOS activity or expression |

| TNF-α, IL-6 | ELISA | Dose-dependent decrease in secretion[1][4][6] | Suppression of pro-inflammatory cytokine production |

| iNOS, COX-2 mRNA | qPCR | Dose-dependent decrease in expression[4][5] | Transcriptional repression of inflammatory genes |

| IκBα Protein | Western Blot | Inhibition of LPS-induced degradation[4][5] | Blockade of NF-κB activation |

| p-p65 / p65 Ratio | Western Blot | Dose-dependent decrease in ratio[1] | Inhibition of NF-κB p65 phosphorylation/activation |

Part 6: In Vivo Corroboration and Future Directions

While in vitro models are essential for mechanistic elucidation, corroboration in a living system is a critical step in drug development. The anti-inflammatory effects of this compound observed in vitro have been supported by in vivo studies, such as the carrageenan-induced paw edema model in rats, where it has been shown to significantly reduce inflammation.[4][5]

Future Directions:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

Advanced In Vivo Models: Testing its efficacy in more complex, disease-specific animal models (e.g., models of inflammatory bowel disease, arthritis, or neuroinflammation).

-

Target Deconvolution: While NF-κB is a key target, exploring direct interactions with upstream kinases like IKK using biophysical methods could further refine its mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to potentially improve potency, selectivity, and pharmacokinetic properties.

Part 7: Conclusion

This compound is a compelling natural product that effectively mitigates inflammatory responses through a well-defined molecular mechanism. Its primary action involves the inhibition of the canonical NF-κB pathway by preventing IκBα degradation, thereby blocking the nuclear translocation of p65. This is complemented by its modulatory effects on the MAPK and Nrf2 signaling pathways. The experimental workflow detailed in this guide provides a robust framework for researchers to validate these mechanisms and explore the therapeutic potential of this compound and other novel anti-inflammatory compounds.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

Zhu, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PLoS One. Retrieved from [Link]

-

Jantarat, C., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research. Retrieved from [Link]

-

Li, Y., et al. (2021). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS One. Retrieved from [Link]

-

Kim, K. M., et al. (2004). Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production. Biochemical Pharmacology. Retrieved from [Link]

-

Srisawat, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved from [Link]

-

Kim, D. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved from [Link]

-

Le, T. H., et al. (2021). CYTOTOXIC AND IMMUNOSUPPRESSIVE ACTIVITIES OF this compound ISOLATED FROM BALANOPHORA LAXIFLORA. Vietnam Journal of Science and Technology. Retrieved from [Link]

-

da Cunha, F. M., et al. (2004). Caffeic Acid Derivatives: In Vitro and In Vivo Anti-inflammatory Properties. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Kim, J. Y., et al. (2018). Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells. BMB Reports. Retrieved from [Link]

-

Elsevier. (2004). Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E >2>, nitric oxide and tumor necrosis factor-α production. Biochemical Pharmacology. Retrieved from [Link]

-

Park, J. Y., et al. (2023). Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells. Experimental and Therapeutic Medicine. Retrieved from [Link]

-

Wnuk, M., et al. (2021). Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2023). Antioxidant activity of this compound, methyl dihydrocaffeate,.... Retrieved from [Link]

-

Hasan, M. A., et al. (2023). Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation. PLoS One. Retrieved from [Link]

-

ResearchGate. (2018). Quantitative Real Time-PCR (qRT-PCR) analysis of IL-1β, IL-6, COX-2,.... Retrieved from [Link]

-

Espinosa, L., et al. (2003). IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. Molecular and Cellular Biology. Retrieved from [Link]

-

IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

-

Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Medical and Biological Engineering. Retrieved from [Link]

-

Lim, H. S., et al. (2017). This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation. Archives of Pharmacal Research. Retrieved from [Link]

-

ResearchGate. (2018). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]

-

Chen, Y. C., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Retrieved from [Link]

-

Al-Okbi, S. Y., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Antioxidants. Retrieved from [Link]

-

Feng, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

-

ResearchGate. (2012). Real time RT‑PCR analysis of iNOS and COX-2 mRNA expression in RAW.... Retrieved from [Link]

-

ResearchGate. (2018). Western blot analysis of NF-κΒ p65, IKKα and IκBα expression.... Retrieved from [Link]

-

Gajewska, M., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Retrieved from [Link]

-

He, Z., et al. (2023). Caffeine Inhibits NLRP3 Inflammasome Activation by Downregulating TLR4/MAPK/NF-κB Signaling Pathway in an Experimental NASH Model. MDPI. Retrieved from [Link]

-

Sandra, F., et al. (2019). Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. The Indonesian Biomedical Journal. Retrieved from [Link]

-

OriGene Technologies. (n.d.). iNOS (NOS2) Human qPCR Primer Pair (NM_000625). Retrieved from [Link]

-

Qiao, L., et al. (2001). Inhibition of the MAPK and PI3K pathways enhances UDCA-induced apoptosis in primary rodent hepatocytes. Hepatology. Retrieved from [Link]

-

ResearchGate. (2021). Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression. Retrieved from [Link]

-

ResearchGate. (2015). 3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway. Retrieved from [Link]

Sources

- 1. This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 29. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Methyl Caffeate

Preamble: Beyond the Antioxidant Label

For researchers, scientists, and drug development professionals, the term "antioxidant" is not an endpoint but a starting point. It signifies a molecule's potential to mitigate the deleterious effects of oxidative stress, a pathological process implicated in a vast array of human diseases. Methyl caffeate (MC), a naturally occurring ester of caffeic acid, has garnered significant attention for its potent biological activities, many of which are rooted in its antioxidant capabilities[1]. Unlike its parent compound, caffeic acid, the esterification to this compound increases its lipophilicity, a critical physicochemical modification that enhances membrane permeability and, consequently, its potential for intracellular activity[1].

This technical guide moves beyond a mere summary of findings. It is designed to provide a deep, mechanistic understanding of this compound's in vitro antioxidant properties. We will dissect the causality behind experimental designs, present validated protocols for key assays, and explore the molecular interactions that define its function. Our objective is to equip you, the research professional, with the foundational knowledge and practical methodologies required to rigorously evaluate and leverage the antioxidant potential of this promising compound.

Part 1: The Chemical Foundation of Antioxidant Activity

The antioxidant capacity of this compound is intrinsically linked to its molecular structure. As a derivative of caffeic acid, it possesses the quintessential features of a potent phenolic antioxidant: an o-dihydroxyl group (catechol) on the phenyl ring and an α,β-unsaturated ester side chain[1]. The catechol moiety is the primary site of radical scavenging, while the entire conjugated system contributes to the stabilization of the resulting phenoxyl radical.

Caption: Chemical structure of this compound.

The two phenolic hydroxyl groups on the catechol ring are critical. They can readily donate hydrogen atoms to neutralize free radicals. The resulting aryloxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring and the conjugated side chain. This stability prevents the antioxidant radical from initiating new oxidation chains, a hallmark of an effective chain-breaking antioxidant[2].

Part 2: Core Mechanisms and Validated In Vitro Assays

The multifaceted nature of oxidative stress necessitates a multi-assay approach to characterize an antioxidant. We will explore three fundamental mechanisms of this compound's action: direct radical scavenging, reductive capacity, and metal ion chelation.

Direct Radical Scavenging Activity

This is the most direct measure of antioxidant efficacy. The primary mechanism involves the donation of a hydrogen atom or an electron to a reactive species, thereby neutralizing it. Recent studies suggest that for this compound, this process occurs via a Proton-Coupled Electron Transfer (PCET) mechanism, where a proton and an electron are transferred in a single, concerted step[1].

Principle of Causality: The DPPH assay is a cornerstone for evaluating radical scavenging. DPPH is a stable, deep violet-colored free radical. When it accepts a hydrogen atom or electron from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to a pale yellow. The degree of discoloration, measured spectrophotometrically at ~517 nm, is directly proportional to the radical scavenging capacity of the compound[3]. The choice of solvent (methanol or ethanol) is critical as it must solubilize both the lipophilic radical and the test compound without interfering with the radical reaction.

Workflow: DPPH Radical Scavenging Assay

Sources

Methyl Caffeate: A Technical Guide to Natural Sources and Isolation Strategies

Introduction: The Rising Significance of Methyl Caffeate

This compound, the methyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community.[1] This interest stems from its diverse and potent biological activities, including antimicrobial, antidiabetic, antiviral, and anti-inflammatory properties.[2][3] As a derivative of caffeic acid, this compound possesses an o-dihydroxylbenzene (catechol) group and an α,β-unsaturated side chain, which are crucial for its bioactivity.[4] The addition of a methyl ester group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its parent compound, caffeic acid.[4] This technical guide provides an in-depth overview of the natural sources of this compound and details the methodologies for its efficient isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Part 1: Natural Occurrence of this compound

This compound is distributed across a variety of plant species, where it likely plays a role in defense mechanisms and other physiological processes. Understanding its distribution is the first step in developing targeted isolation strategies.

Key Botanical Sources

Several plant families are known to be rich sources of this compound. Notable examples include:

-

Solanum torvum (Turkey Berry): The fruits of this plant are a well-documented and significant source of this compound.[1] Research has highlighted its potential antidiabetic and antimicrobial properties.[2]

-

Polygonum amplexicaule var. sinense (Chinese Knotweed): This medicinal plant, used in traditional Chinese medicine, contains notable quantities of this compound.[3][5][6]

-

Prunus persica (Peach): The flowers of the peach tree have been identified as a source of this compound, which has been shown to enhance glucose-stimulated insulin secretion.[7][8]

-

Flacourtia jangomas (Indian Coffee Plum): The bark of this plant has been found to contain this compound.[9][10]

-

Morus alba (White Mulberry): this compound has been isolated from the leaves of dwarf-diseased mulberry trees.[11]

-

Magnolia species: Various parts of Magnolia plants are also known to contain this compound.[2]

-

Other Reported Sources: this compound has also been reported in Meum athamanticum, Hypericum ascyron, and Balanophora laxiflora.[12]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. While comprehensive comparative data is sparse, some studies provide insights into the yield from specific sources.

| Plant Source | Plant Part | Reported Yield | Reference |

| Solanum torvum | Fruit | Not explicitly quantified in reviewed abstracts, but isolated for activity studies. | [2] |

| Morus alba (dwarf-diseased) | Leaves | 0.024% (720 mg from 3 kg of dried leaves) | [11] |

| Flacourtia jangomas | Bark | 2.6 mg from 7.0 g of chloroform soluble extractive. | [10] |

| Prunus persica | Flowers | Not explicitly quantified, but isolated as a bioactive component. | [7] |

This table is illustrative and based on available data from the provided search results. Yields can be highly variable.

Part 2: Isolation and Purification Methodologies

The successful isolation of this compound from its natural matrix is a multi-step process that requires careful selection of extraction and chromatographic techniques. The lipophilic nature of the methyl ester group, combined with the polar catechol moiety, dictates the choice of solvents and stationary phases.

Core Principle: Polarity-Based Separation

The fundamental principle underlying the isolation of this compound is the exploitation of its polarity. The process typically begins with a crude extraction using a solvent that can efficiently solubilize the compound from the plant material. This is followed by a series of chromatographic steps to separate it from other co-extracted phytochemicals.

Detailed Experimental Protocol: A Generalized Workflow

The following protocol outlines a standard, field-proven methodology for the isolation of this compound from a dried plant source, such as Solanum torvum fruits or Polygonum amplexicaule rhizomes.

Step 1: Preliminary Sample Preparation

-

Harvesting and Drying: Collect the desired plant material. It is crucial to properly identify the plant species to ensure the correct starting material. The material should be dried to a constant weight, typically in a shaded, well-ventilated area or using a lyophilizer, to prevent enzymatic degradation of phenolic compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Initial Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or a hydroalcoholic mixture (e.g., 50% methanol in water).[11] Maceration or Soxhlet extraction can be employed. The rationale behind using a polar solvent is to extract a broad range of phenolic compounds, including caffeic acid derivatives.

-

Solvent Removal: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent. This yields a concentrated crude extract.

Step 3: Liquid-Liquid Partitioning (Fractionation)

-

Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. A common scheme involves partitioning the aqueous suspension of the extract sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[10] this compound, being moderately polar, is often found in the chloroform or ethyl acetate fractions.[9][10]

Step 4: Chromatographic Purification

This is the most critical stage for obtaining pure this compound. A combination of chromatographic techniques is often necessary.

-

Column Chromatography (CC):

-

Normal Phase: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel stationary phase.[5] The column is eluted with a gradient of non-polar to polar solvents, such as a hexane-acetone or hexane-ethyl acetate mixture.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reverse Phase: For further purification, reverse-phase chromatography on C18-bonded silica can be used.[7] Elution is typically performed with a gradient of water and methanol or acetonitrile.

-

Size Exclusion: Sephadex LH-20 column chromatography is frequently used for the separation of phenolic compounds.[7][10] Elution is often carried out with methanol or acetone-water mixtures.[7]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Semi-preparative HPLC: This technique is highly effective for the final purification of this compound from complex mixtures, yielding a high-purity compound.[5] A C18 column is commonly used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and methanol or acetonitrile. The elution can be isocratic or a gradient. Detection is typically performed using a UV detector at wavelengths around 324-330 nm.[3][5]

-

Diagrammatic Representation of the Isolation Workflow

Caption: A generalized workflow for the isolation and purification of this compound from natural sources.

Part 3: Structural Elucidation and Characterization

Once a purified compound is obtained, its identity as this compound must be confirmed through spectroscopic analysis.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons of the catechol ring, the vinylic protons of the propenoate chain, and the methyl ester protons.[4][5]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms present, confirming the carbon skeleton of the molecule.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. This compound typically shows a molecular ion peak corresponding to its molecular formula, C₁₀H₁₀O₄ (molecular weight: 194.18 g/mol ).[5][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic UV absorption maxima, which can be used for its detection and quantification.[3]

The obtained spectroscopic data should be compared with published data for this compound to confirm its identity unequivocally.[4][5]

Conclusion

This compound is a promising natural product with a wide range of potential therapeutic applications. The successful exploitation of this compound relies on efficient and reproducible methods for its isolation and purification from its diverse botanical sources. The methodologies outlined in this guide, from initial solvent extraction to advanced chromatographic separation, provide a robust framework for researchers in natural product chemistry and drug development. The choice of a specific protocol will depend on the starting material, the desired purity, and the available instrumentation. As research into the pharmacological effects of this compound continues, the development of optimized and scalable isolation strategies will be of paramount importance.

References

-

Wikipedia. This compound. [Link]

-

Lee, D., et al. (2021). This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion. MDPI. [Link]

-

National Center for Biotechnology Information. This compound. In PubChem Compound Database. [Link]

-

Xiang, M., et al. (2011). Isolation, identification and determination of this compound, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. Academic Journals. [Link]

-

Takasugi, M., et al. (1979). Isolation and identification of this compound (methyl 3, 4-dihydroxycinnamate) from dwarf-diseased mulberry leaves and its antibacterial activity. J-Stage. [Link]

-

ResearchGate. Isolation of this compound and Flacourtin from Flacourtia jangomas with Comprehensive In-vitro and In-vivo Pharmacological Evaluation | Request PDF. [Link]

-

ResearchGate. Thin-layer chromatography analysis of the degradation of this compound. [Link]

-

National Center for Biotechnology Information. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation. PMC. [Link]

-

NMPPDB. Plant Species That Contained: this compound. [Link]

-

mzCloud. This compound. [Link]

-

ResearchGate. (PDF) Isolation, identification and determination of this compound, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. [Link]

-

Vietnam Journals Online. CYTOTOXIC AND IMMUNOSUPPRESSIVE ACTIVITIES OF this compound ISOLATED FROM BALANOPHORA LAXIFLORA. [Link]

-

Hrčak. Antioxidant activity of this compound: Evidence of proton-coupled electron transfer reaction mechanism. [Link]

-

National Center for Biotechnology Information. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion. PMC. [Link]

-

ResearchGate. Production of this compound as an intermediate product to produce caffeic acid phenethyl ester by esterification using cation-exchange resin. [Link]

-

Universitas Indonesia. Production of this compound as an intermediate product to produce caffeic acid phenethyl ester by esterification using cation-exchange resin. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Antioxidant activity of this compound: Evidence of proton-coupled electron transfer reaction mechanism [hrcak.srce.hr]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and identification of this compound (methyl 3, 4-dihydroxycinnamate) from dwarf-diseased mulberry leaves and its antibacterial activity [jstage.jst.go.jp]

- 12. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Methyl Caffeate in Plants

Abstract: Methyl caffeate is a naturally occurring phenolic compound found in numerous plant species, exhibiting a wide array of pharmacologically significant activities, including anti-diabetic, antimicrobial, and antioxidant properties.[1][2][3] Its biosynthesis is intrinsically linked to the general phenylpropanoid pathway, one of the most crucial routes of secondary metabolism in plants.[4][5][6] This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of this compound, beginning with the precursor L-phenylalanine. We will dissect the upstream reactions of the core phenylpropanoid pathway that yield the immediate precursor, caffeic acid, and critically, we will elucidate the final enzymatic step: the carboxyl-methylation of caffeic acid. This key reaction is catalyzed by members of the SABATH (Salicylic Acid/Benzoic Acid/Theobromine) methyltransferase family, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[7][8][9] This guide details the regulatory mechanisms governing this pathway, presents validated experimental protocols for the identification and characterization of the enzymes involved, and discusses prospects for metabolic engineering to enhance the production of this valuable compound. This document is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction: The Significance of this compound

This compound is the methyl ester of caffeic acid, a prominent hydroxycinnamic acid.[10] Structurally, it retains the catechol (3,4-dihydroxybenzene) ring and the α,β-unsaturated side chain characteristic of its parent molecule, but the carboxyl group is esterified.[2] This modification increases its lipophilicity, potentially enhancing its membrane permeability and bioavailability compared to caffeic acid.[2]

This compound is not merely a metabolic curiosity; it is a bioactive molecule with significant potential. Found in species such as Solanum torvum and Prunus persica, this compound has been demonstrated to possess a range of beneficial properties:[1][3][10]

-

Anti-diabetic Effects: It can lower blood glucose levels and acts as an α-glucosidase inhibitor.[1][10]

-

Antimicrobial Activity: It shows efficacy against various bacteria, including Pseudomonas and Mycobacterium.[1]

-

Antioxidant and Anti-inflammatory Action: Like many phenolics, it scavenges free radicals and can modulate inflammatory pathways.[2]

The synthesis of this compound in plants begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[11] This amino acid is the entry point into the vast and highly regulated phenylpropanoid pathway, which is responsible for producing thousands of secondary metabolites, including flavonoids, lignins, stilbenes, and, of course, hydroxycinnamic acid esters like this compound.[4][11][12] Understanding this biosynthetic route is paramount for harnessing its potential through metabolic engineering or synthetic biology approaches.

The Core Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process. It can be logically divided into two major stages: the synthesis of the precursor, caffeic acid, via the general phenylpropanoid pathway, and the final, committing step of carboxyl-methylation.

Upstream Synthesis: The General Phenylpropanoid Pathway

This foundational pathway converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, which are central branch-point intermediates in plant secondary metabolism.[12]

-

Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, releasing ammonia in the process.[11] This is often the first rate-limiting step of the entire pathway.[6]

-

Cinnamic Acid to p-Coumaric Acid: The next step involves the hydroxylation of the phenyl ring at the para (4th) position. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[6][11]

-

p-Coumaric Acid to Caffeic Acid: The precursor p-coumaric acid must undergo another hydroxylation at the meta (3rd) position to become caffeic acid. This is typically achieved after activation of p-coumaric acid to its CoA thioester by 4-Coumarate:CoA Ligase (4CL) .[11] The resulting p-coumaroyl-CoA is then hydroxylated by p-Coumarate 3-Hydroxylase (C3H) to yield caffeoyl-CoA, which can then be hydrolyzed to free caffeic acid.

The Final, Committing Step: Carboxyl-Methylation of Caffeic Acid

The defining reaction in this compound biosynthesis is the esterification of the carboxyl group of caffeic acid. This is a methylation reaction where the methyl group is transferred from a donor molecule.

-

The Reaction: Caffeic Acid + S-adenosyl-L-methionine (SAM) → this compound + S-adenosyl-L-homocysteine (SAH)

-

The Methyl Donor: S-adenosyl-L-methionine (SAM): SAM is the principal methyl group donor in a vast number of metabolic reactions in all living organisms, including plants.[7][13] It is synthesized from methionine and ATP. After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of most methyltransferases and must be recycled.[13]

-

The Enzyme Class: SABATH Methyltransferases: While Caffeic Acid O-Methyltransferases (COMTs) are well-known in the phenylpropanoid pathway, their primary role is to methylate the hydroxyl groups on the catechol ring, converting caffeic acid to ferulic acid, a key step in lignin biosynthesis.[5][13][14][15][16][17] The formation of a methyl ester, however, requires the methylation of the carboxyl group. This activity is characteristic of the SABATH (Salicylic Acid/Benzoic Acid/Theobromine) family of methyltransferases .[7][8][9][18] This family includes enzymes like salicylic acid carboxyl methyltransferase (SAMT) and benzoic acid carboxyl methyltransferase (BAMT), which are known to produce volatile methyl esters involved in plant defense and fragrance.[9][18] Some members, such as cinnamate/p-coumarate carboxyl methyltransferase (CCMT), have been identified that act on phenylpropanoid precursors.[8][11] Therefore, the final step in this compound biosynthesis is catalyzed by a putative Caffeic Acid Carboxyl Methyltransferase (CACMT) belonging to the SABATH family.

Pathway Visualization

The following diagram illustrates the complete biosynthetic route from L-Phenylalanine to this compound.

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Validation & Characterization: A Technical Guide

Identifying and validating the specific SABATH methyltransferase responsible for this compound synthesis requires a systematic approach combining bioinformatics, molecular biology, and biochemistry.

Workflow for Enzyme Identification and Validation

The following workflow outlines the logical steps from gene discovery to functional verification.

Caption: Workflow for identification and validation of a Caffeic Acid Carboxyl Methyltransferase.

Protocol: In Vitro Enzyme Activity Assay for CACMT

This protocol is designed to quantitatively measure the activity of a purified recombinant CACMT. The principle relies on measuring the transfer of a radiolabeled methyl group from [¹⁴C]-SAM to caffeic acid.

Causality and Self-Validation: This assay is self-validating through the inclusion of critical controls. The "No Enzyme" control ensures that the reaction is enzyme-dependent. The "No Substrate" control confirms that the activity is specific to caffeic acid and not a result of non-specific methylation of buffer components. The use of a known authentic standard for this compound in HPLC analysis provides definitive product identification.

Materials:

-

Purified recombinant CACMT enzyme in storage buffer.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: 10 mM Caffeic Acid in DMSO.

-

Cofactor: 1 mM S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM), specific activity ~50 mCi/mmol.

-

Stopping Solution: 2 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

Scintillation Cocktail.

-

Scintillation vials.

Methodology:

-

Reaction Setup: In a 1.5 mL microfuge tube, prepare the following reaction mix on ice. Set up triplicate reactions for each condition, including controls.

| Component | Test Reaction | "No Enzyme" Control | "No Substrate" Control |

| Assay Buffer (100 mM) | 83 µL | 88 µL | 84 µL |

| Caffeic Acid (10 mM) | 2 µL | 2 µL | - |

| [¹⁴C]-SAM (1 mM) | 5 µL | 5 µL | 5 µL |

| Purified Enzyme (1 µg/µL) | 5 µL | - | 5 µL |

| DMSO (for control) | - | - | 1 µL |

| Total Volume | 100 µL | 100 µL | 100 µL |

-

Initiate Reaction: Vortex briefly and incubate the tubes in a thermomixer at 30°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 20 µL of 2 M HCl to each tube. This acidifies the mixture, protonating the product and making it more soluble in the organic solvent.

-

Product Extraction: Add 500 µL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the newly formed, radiolabeled this compound into the organic phase. Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Quantification: Carefully transfer 400 µL of the upper ethyl acetate phase to a scintillation vial. Add 4 mL of scintillation cocktail.

-

Measurement: Measure the radioactivity in a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [¹⁴C]-methyl caffeate formed.

-

Calculation: Calculate the specific activity of the enzyme (e.g., in pkat/mg protein) after converting CPM to disintegrations per minute (DPM) and accounting for the specific activity of the [¹⁴C]-SAM.

Data Presentation: Kinetic Parameters

Once an active enzyme is identified, its kinetic properties should be determined by running the assay with varying concentrations of both caffeic acid and SAM. The data can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |

| Camellia sinensis Caffeine Synthase | Paraxanthine | 24 | - | [7] |

| Camellia sinensis Caffeine Synthase | Theobromine | 186 | - | [7] |

| Triticum aestivum COMT | Caffeoyl Aldehyde | ~25-50 | ~0.1-0.5 | [5] |

| Medicago sativa COMT | Caffeic Acid | ~50-150 | ~0.05-0.2 | [17] |

| Note: Kinetic data for a specific Caffeic Acid Carboxyl Methyltransferase is not readily available in the literature; values for related COMTs and other SABATH-family synthases are provided for comparative context. |

Metabolic Engineering Perspectives

Enhancing the production of this compound in a plant or microbial chassis is a key goal for industrial applications. Several strategies can be employed:

-

Overexpression of the Rate-Limiting Enzyme: Introducing a strong, constitutive promoter (e.g., CaMV 35S) to drive high-level expression of the identified CACMT gene is the most direct approach.[15]

-

Up-regulation of Upstream Genes: To prevent precursor limitation, co-expression of key upstream enzymes like PAL and C4H may be necessary to increase the flux of carbon into the phenylpropanoid pathway and boost the caffeic acid pool.[6]

-

Enhancing Cofactor Supply: The availability of SAM can be a bottleneck. Engineering the SAM regeneration cycle, for instance by overexpressing S-adenosyl-L-methionine synthetase (SAMS), can increase the methylation potential within the cell.[13]

-

Transcription Factor Engineering: Overexpressing a master regulatory transcription factor that controls multiple genes in the phenylpropanoid pathway can provide a coordinated up-regulation of the entire biosynthetic route.[6]

These strategies, often used in combination, can significantly increase the yield of desired secondary metabolites, paving the way for sustainable and scalable production of compounds like this compound.

Conclusion